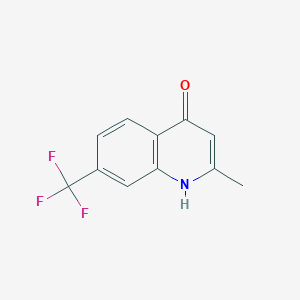

4-Hydroxy-2-methyl-7-trifluoromethylquinoline

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the cyclization of 2-aminobenzoyl derivatives in the presence of trifluoromethylating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

化学反应分析

Alkylation and Acylation Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution or condensation reactions:

Example: Reaction with methyl iodide in DMF yields 4-methoxy-2-methyl-7-trifluoromethylquinoline, a precursor for antimalarial agents .

Nucleophilic Substitution

The methyl and trifluoromethyl groups influence electronic properties but show limited direct reactivity:

Note: The trifluoromethyl group enhances stability against metabolic degradation in pharmaceutical applications .

Oxidation and Reduction

Selective transformations of functional groups:

Oxidation Reactions

-

Methyl Group (C2) : Controlled oxidation with KMnO₄ yields 2-carboxylic acid derivatives, critical for coordinating metal ions in catalysis .

-

Hydroxyl Group (C4) : Oxidized to quinone derivatives under strong acidic conditions (e.g., CrO₃/H₂SO₄) .

Reduction Reactions

-

Quinoline Ring : Hydrogenation with Pd/C produces tetrahydroquinoline analogs, modulating biological activity .

Cyclization and Heterocycle Formation

The hydroxyl group facilitates cyclization with bifunctional reagents:

Example: Reaction with hydrazine forms 4-hydrazino intermediates, which condense with aldehydes to yield bioactive hydrazones .

Comparative Reactivity Table

| Functional Group | Reactivity Level | Preferred Reactions | Key Reagents |

|---|---|---|---|

| C4-OH | High | Alkylation, acylation, oxidation | CH₃I, (Ac)₂O, CrO₃ |

| C2-CH₃ | Moderate | Oxidation to -COOH | KMnO₄, H₂SO₄ |

| C7-CF₃ | Low | Fluorine-specific substitutions | LiAlH₄ (rare) |

Mechanistic Insights

-

Hydrazide Formation : The hydroxyl group reacts with hydrazine hydrate to form hydrazides, enabling further condensations with aldehydes/ketones .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination replaces hydroxyl with amines under microwave irradiation (e.g., synthesis of 4-amino derivatives) .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-hydroxy-2-methyl-7-trifluoromethylquinoline exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing promise as a potential candidate for developing new antimicrobial agents. The trifluoromethyl group enhances the compound's biological activity due to its electron-withdrawing nature, which can improve interactions with biological targets.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, making it a subject of interest for further investigation in cancer therapeutics. The mechanism of action appears to involve interaction with specific proteins or enzymes that are crucial in cancer cell proliferation.

Antimalarial Research

Fluorinated quinolines, including this compound, have been explored in the search for synthetic antimalarial drugs. Compounds like fluoroquine and mefloquine have established efficacy against malaria, and similar structures may exhibit comparable effects, warranting further exploration of this compound's antimalarial properties.

Organic Synthesis

Synthesis of Other Chemical Compounds

this compound serves as an important intermediate in the synthesis of various chemical compounds. It has been utilized in the preparation of derivatives such as "4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile," showcasing its utility in organic synthesis.

Interaction with Biological Macromolecules

Studies have demonstrated that this compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines indicated that this compound could inhibit cell growth through apoptosis induction, suggesting mechanisms worth exploring for cancer treatment.

- Synthetic Pathways : Various synthetic methodologies have been reported for creating derivatives of this compound, indicating its versatility in organic chemistry applications.

作用机制

The mechanism of action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

相似化合物的比较

Similar Compounds

- 4-Hydroxy-2-methyl-6-trifluoromethylquinoline

- 4-Hydroxy-2-methyl-8-trifluoromethylquinoline

- 4-Hydroxy-2-propyl-6-trifluoromethylquinoline

Uniqueness

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group at the 7-position enhances its potential as a fluorescent probe and its ability to interact with biological targets .

生物活性

Overview

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxy group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The trifluoromethyl group aids in penetrating biological membranes, potentially leading to the inhibition of specific enzymes involved in cell proliferation and survival. This mechanism underlies its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic activity against several cancer cell lines, including:

- MCF-7 (mammary gland cancer)

- HepG2 (hepatocellular carcinoma)

In vitro studies indicate that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development. The specific IC50 values for these cell lines have been documented, demonstrating significant efficacy at nanomolar concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.4 | Apoptosis induction |

| HepG2 | 6.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential . Preliminary studies suggest effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial action.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. Results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated bactericidal activity, with minimum inhibitory concentrations (MIC) recorded at 12 µg/mL against S. aureus.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound possesses acute toxicity when administered orally. It is classified under the Globally Harmonized System as Acute Tox. 3 Oral - Eye Dam. 1, necessitating careful handling in laboratory settings.

属性

IUPAC Name |

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABTAZQWRTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346775 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15912-66-0 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15912-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。